molecular formula C15H15N3S B1526411 N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine CAS No. 1182913-84-3

N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1526411
CAS No.: 1182913-84-3
M. Wt: 269.4 g/mol
InChI Key: GRAHWKSJAJVUNW-UHFFFAOYSA-N
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Description

N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a 2-aminobenzyl group and an N-methyl substitution on the benzothiazol-2-amine core. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s structural uniqueness arises from the combination of an electron-rich aromatic system (2-aminophenyl) and a lipophilic N-methyl group, which may enhance solubility and target binding compared to simpler analogs.

Properties

IUPAC Name

N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-18(10-11-6-2-3-7-12(11)16)15-17-13-8-4-5-9-14(13)19-15/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAHWKSJAJVUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC16H17N3S
Molecular Weight283.4
Synonyms2-Benzothiazolemethanamine, N-[(2-aminophenyl)methyl]-N-methyl-
MDL No.MFCD30730604
PubChem CID104631255

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound exhibits significant inhibitory activity against various cancer cell lines:

  • CSF1R Kinase Inhibition :
    • Exhibits potent inhibitory activity against CSF1R with an IC50 of 5.5 nM, indicating strong potential for targeting tumor-associated macrophages .
  • EGFR Inhibition :
    • Related compounds have shown robust inhibitory activity against EGFR kinase with IC50 values ranging from 54.0 to 96 nM, suggesting that modifications in the benzothiazole structure can enhance anticancer efficacy .
  • Tumor Growth Reduction :
    • In preclinical models (e.g., MC38 xenograft), compounds related to this compound demonstrated a reduction in tumor growth by up to 62% at specific dosages .

The biological activity of this compound is attributed to its ability to interact with key molecular targets involved in cancer progression:

  • Inhibition of Kinases : The compound's structure allows it to bind effectively to kinase domains, disrupting signaling pathways essential for tumor growth and survival.

Study on Antiproliferative Activity

A study published in Scientific Reports examined the antiproliferative effects of various benzothiazole derivatives on human cancer cell lines. The findings indicated that modifications to the benzothiazole core could significantly alter biological activity:

CompoundCell LineIC50 (μM)
N-[substituted]MCF70.173
N-[substituted]HCT1160.315
N-[substituted]PC31.08

These results demonstrate that structural variations can enhance or diminish the biological activity of benzothiazole derivatives.

In Vivo Studies

In vivo studies have shown that compounds based on the benzothiazole scaffold can effectively reduce tumor size and alter macrophage populations within tumors, emphasizing their potential as therapeutic agents in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its role as a candidate for developing new anticancer drugs. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer treatment.

Antimicrobial Properties : This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a potential agent for developing new antibiotics. Further research is necessary to understand its spectrum of activity and mechanism of action against pathogens.

Biological Research

Cell Culture Applications : this compound is utilized as a non-ionic organic buffering agent in cell culture applications. It maintains pH levels within the optimal range (6–8.5), which is crucial for various biological assays and experiments involving cell lines. This property enhances its utility in biological research settings.

Materials Science

Polymer Chemistry : The compound has been explored for its applications in polymer chemistry, particularly in the synthesis of novel polymeric materials. Its unique chemical structure allows it to act as a functional monomer in the production of polymers with tailored properties for specific applications such as coatings and adhesives.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for drug development in oncology.
  • Antimicrobial Activity : In another investigation, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a notable reduction in bacterial viability, suggesting that this compound could contribute to addressing antibiotic resistance issues.
  • Cell Culture Buffering : A comprehensive study on buffering agents revealed that this compound effectively maintained pH stability in various cell culture environments, outperforming traditional buffers under specific conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and molecular weights of N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine and related benzothiazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound (Hypothetical) N-methyl, 2-aminobenzyl C₁₅H₁₆N₄S 296.38 Enhanced H-bonding (via -NH₂), moderate lipophilicity (via -CH₃)
N-Phenyl-1,3-benzothiazol-2-amine N-phenyl C₁₃H₁₀N₂S 226.30 Simple aromatic substitution; used in medicinal chemistry scaffolds
N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine Thienyl-ethylidene C₁₄H₁₃N₃S₂ 303.41 Extended conjugation via thiophene; characterized by NMR/IR
N-[(4-methylphenyl)methyl]-1,3-benzothiazol-2-amine 4-methylbenzyl C₁₅H₁₄N₂S 254.35 Increased lipophilicity; potential for CNS penetration
6-Ethyl-N-(2-pyridinylmethyl)-1,3-benzothiazol-2-amine 6-ethyl, pyridinylmethyl C₁₅H₁₅N₃S 269.37 Heteroaromatic substitution; may enhance metal coordination
4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 4-chloro, pyridinylmethyl C₁₃H₁₀ClN₃S 275.76 Electron-withdrawing Cl improves stability; halogen interactions in drug design

Physicochemical and Pharmacokinetic Insights

  • Solubility: The 2-aminophenyl group introduces polarity, balancing the lipophilic benzothiazole core. Chloro or pyridinyl substitutions may reduce aqueous solubility.
  • Stability : Electron-withdrawing groups (e.g., Cl in ) enhance metabolic stability, whereas -NH₂ may increase susceptibility to oxidation.

Preparation Methods

Solid-Phase Synthesis via Cyclization of Aminobenzenethiols

A prominent approach to synthesize benzothiazole derivatives, including N-substituted analogues, involves the cyclization of 2-aminobenzenethiol derivatives with appropriate precursors.

  • Method Summary:
    The synthesis typically starts with the reaction of 2-aminobenzenethiol and substituted benzoic acids or nitriles in polyphosphoric acid (PPA) at elevated temperatures (~220 °C), promoting cyclization to form the benzothiazole ring. For example, 2-(4-aminophenyl)benzothiazoles are prepared by this method, which can be adapted to introduce the N-methyl and aminophenylmethyl groups through subsequent functionalization steps.

  • Solid-Phase Peptide Synthesis Adaptation:
    Incorporation of benzothiazole amino acids into peptides has been achieved by coupling activated amino acids (using 1-hydroxybenzotriazole) with resin-bound aminobenzenethiols, followed by cleavage and cyclization under mild trifluoroacetic acid (TFA) conditions with triethylsilane (TES) as a scavenger. The cyclization occurs in methanol or mixed solvents with dithiothreitol (DTT) to reduce disulfides, yielding fully protected or deprotected benzothiazole derivatives depending on TFA concentration.

  • Coupling Efficiency and Side Reactions:
    Efficient coupling requires excess Fmoc-amino acid (5 equivalents) to achieve 80–90% coupling yields. Incomplete couplings can be identified by the presence of oxidized bis-2-aminothiophenol and addressed by a second coupling or blocking unreacted amines via acetylation. This method enables the synthesis of N-substituted benzothiazoles with high purity and yield.

  • References:
    This methodology is detailed in the 2023 study on solid-phase synthesis of benzothiazolyl amino acids and peptides, which provides reaction schemes and optimization data for cyclization and cleavage steps.

Catalyst- and Additive-Free One-Pot Synthesis Using Aromatic Amines, Aliphatic Amines, and Elemental Sulfur

An innovative and environmentally friendly method has been developed for synthesizing 2-substituted benzothiazoles, including derivatives related to N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine, through a three-component reaction under metal-free conditions.

  • Reaction Components and Conditions:
    The reaction involves aromatic amines (e.g., 2-naphthylamine), aliphatic amines (e.g., benzylamine derivatives), and elemental sulfur (S_8) in dimethyl sulfoxide (DMSO) solvent at 140 °C under nitrogen atmosphere for about 22 hours.

  • Reaction Optimization:
    Extensive screening identified optimal conditions as follows:

    • Aromatic amine (0.2 mmol)
    • Aliphatic amine (2 equivalents, 0.4 mmol)
    • Sulfur powder (3 equivalents, 0.075 mmol)
    • DMSO (2 mL) as solvent
    • Temperature: 140 °C
    • Time: 22 hours under N_2 atmosphere
  • Yields and Solvent Effects:
    DMSO was superior to other solvents such as DMF, NMP, acetonitrile, and DMAC, providing yields up to 90%. Lower temperatures or different solvent choices resulted in significantly reduced yields.

  • Substrate Scope:
    The method tolerates various substituents on the aromatic amines, including electron-donating and withdrawing groups, and heterocyclic amines. N-methyl and N,N-dimethylamino substituents on benzylamines also afforded the target benzothiazoles in moderate to high yields (60–99%).

  • Mechanistic Insights:
    The reaction proceeds via formation of imine intermediates from the amines, followed by electrophilic attack by elemental sulfur and cyclization to the benzothiazole ring. DMSO acts as an oxidant facilitating the cyclization. The sulfur source is confirmed to be elemental sulfur, as removing it halts the reaction.

  • Scalability:
    A 5 mmol scale reaction yielded the product in 80%, demonstrating practical applicability.

  • Representative Data Table:

Entry Sulfur Equiv. Solvent Yield (%)
1 3 DMSO 83
2 3 DMF 14
3 3 NMP 38
4 3 CH3CN 27
5 3 DMAC 28
6 4 DMSO 63
7 2 DMSO 64
8* 3 DMSO 90

*Optimal condition: 2 equivalents aliphatic amine, 3 equivalents sulfur, 140 °C, 22 h.

  • References:
    This method and data are reported in the 2020 ACS Omega publication detailing catalyst- and additive-free synthesis of 2-substituted benzothiazoles.

Comparative Analysis of Preparation Methods

Feature Solid-Phase Cyclization Method Catalyst-Free One-Pot Method
Starting Materials 2-Aminobenzenethiol, substituted benzoic acids or nitriles Aromatic amines, aliphatic amines, elemental sulfur
Reaction Conditions High temperature (~220 °C), PPA or mild TFA cleavage Moderate temperature (140 °C), DMSO solvent, N_2 atmosphere
Catalyst/Additive Requirement None or mild acid scavengers (TFA/TES) None
Reaction Time Hours to days depending on step ~22 hours
Yield Range High (80–90% coupling efficiency) Moderate to high (up to 90%)
Scalability Suitable for peptide synthesis and modifications Demonstrated up to 5 mmol scale
Mechanistic Pathway Cyclization of aminobenzenethiols to benzothiazoles Imine formation, electrophilic sulfur attack, cyclization
Advantages High purity, control over substitution, peptide compatibility Environmentally friendly, simple, cost-effective
Limitations Requires specialized solid-phase equipment, elevated temperature Requires high temperature, limited to certain amine substrates

Summary and Recommendations

The preparation of this compound can be effectively achieved by two main routes:

For industrial or large-scale synthesis, the catalyst-free method offers simplicity and environmental benefits. For applications requiring complex functionalization or peptide conjugation, the solid-phase cyclization method is preferred.

Q & A

Basic: What are the standard synthetic routes for N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine?

The compound can be synthesized via oxidative cyclodesulfurization of monothioureas derived from aminophenol or phenylenediamine derivatives. A common method involves iodine (I₂)-mediated desulfurization under reflux conditions in chloroform or ethanol, yielding benzothiazole derivatives with moderate to high purity (50–80%) . Key steps include:

  • Reacting 2-aminophenol derivatives with isothiocyanates to form thiourea intermediates.
  • Oxidative cyclization using I₂ as a cost-effective and less toxic reagent compared to HgO or hypervalent iodine compounds .
  • Purification via recrystallization from ethanol or column chromatography .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves crystallinity .
  • Catalyst stoichiometry : I₂ (1.2–1.5 equiv.) balances reactivity and minimizes side products like disulfide byproducts .
  • Temperature control : Reflux (~80°C) accelerates cyclization but may require shorter reaction times (4–6 hours) to avoid decomposition .
  • Additives : Triethylamine (TEA) neutralizes HI byproducts, improving yield by 10–15% .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • IR spectroscopy : Identifies N–H stretches (3140–3550 cm⁻¹) and C=N/C–S bonds (1600–1660 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 6.4–8.3 ppm) and N–CH₃ groups (δ 3.7–4.2 ppm) .
  • X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., N–H⋯N interactions) using SHELXL .

Advanced: How can tautomeric ambiguities in the benzothiazole core be resolved?

Tautomerism between 1,3-benzothiazol-2-amine and imino forms is resolved via:

  • Variable-temperature NMR : Observes proton exchange dynamics in DMSO-d₆ .
  • DFT calculations : Predicts stable tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • X-ray data : Confirms the dominant tautomer via bond-length analysis (e.g., C–N vs. C=S distances) .

Basic: What in vitro assays are used to evaluate biological activity?

  • Antimicrobial screening : Agar diffusion assays against S. aureus and E. coli .
  • Anticancer assays : MTT tests on HeLa or MCF-7 cells, with IC₅₀ values calculated .
  • Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits .

Advanced: How is the structure-activity relationship (SAR) studied for this compound?

  • Substituent variation : Electron-withdrawing groups (e.g., –NO₂) enhance anticancer activity by increasing electrophilicity .
  • Methylene spacer modifications : Replacing –CH₂– with –O– or –S– alters bioavailability and binding affinity .
  • Docking studies : AutoDock Vina predicts interactions with targets like EGFR or DNA gyrase .

Advanced: What challenges arise in X-ray crystallography of this compound?

  • Crystal packing : Hydrogen-bonded dimers (N–H⋯N, 2.8–3.0 Å) complicate space-group determination .
  • Disorder handling : Use SHELXL’s PART instructions to model flexible methyl or phenyl groups .
  • Twinned data : Integration of overlapping reflections requires CELL_NOW and TWINABS .

Advanced: How to address contradictory bioactivity data across studies?

  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) .
  • Dose-response validation : Replicate IC₅₀ measurements with independent batches .
  • Metabolite screening : LC-MS identifies degradation products that may interfere with assays .

Basic: What purification methods are effective for this compound?

  • Recrystallization : Ethanol-water (4:1) yields high-purity crystals (>95%) .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes impurities .
  • HPLC : Reverse-phase C18 columns resolve regioisomers using acetonitrile/water gradients .

Advanced: What computational approaches model its electronic properties?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS .
  • QSAR models : Correlate substituent Hammett constants (σ) with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine
Reactant of Route 2
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine

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